N-T-Butyl 3-bromo-4-methylbenzenesulfonamide
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Overview
Description
N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H16BrNO2S and its molecular weight is 306.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurotoxicity Studies
N-Butylbenzenesulfonamide (NBBS), a relative compound, has been examined for neurotoxicity. In one study, Sprague-Dawley rats exhibited no alterations in gait, locomotor activity, or rearing behavior after oral exposure to NBBS. Moreover, no histological lesions were observed in several organs, including the brain, contradicting previous reports of neurotoxicity for NBBS within a 4-week exposure period. However, the potential for neuropathological injury over an extended period requires further examination (Rider et al., 2012).
Pharmacokinetics and Metabolism
The disposition and metabolism of N-Butylbenzenesulfonamide (NBBS) were studied in rodents. After oral administration, NBBS was well-absorbed, extensively excreted in urine and feces, and distributed to tissues. The compound was cleared slower in hepatocytes from humans compared to rodents, and oxidative metabolites of NBBS predominated among the identified metabolites (Waidyanatha et al., 2019).
Neuroprotection and Glutamate Receptor Inhibition
Tosyl-polyamine derivatives related to N-T-Butyl 3-bromo-4-methylbenzenesulfonamide have shown the potential for neuroprotection. These compounds inhibited macroscopic currents through N-methyl-d-aspartate (NMDA) receptors and provided neuroprotective effects against cell injury caused by NMDA in cultured rat hippocampal neurons and in mice. This suggests potential applications in mitigating neurotoxicity (Masuko et al., 2009).
Perinatal Toxicity Studies
NBBS was studied for perinatal toxicity. Exposure to NBBS resulted in lower maternal weights during gestation, and pup survival was lower in high-dose groups. This indicates the potential toxicity of NBBS or related compounds at high concentrations during the perinatal period (Rider et al., 2020).
Neurotoxic Plasticizer Effects
NBBS, a neurotoxic plasticizer, was shown to induce motor dysfunction and histopathological changes in rabbits. These findings suggest caution in the use of NBBS or structurally related compounds due to potential neurotoxic effects (Strong et al., 2004).
Effects on Pathological Pain Model
Derivatives of benzenesulfonamide showed effects on a pathological pain model in mice, suggesting their potential as pain management compounds (Lobo et al., 2015).
Safety and Hazards
According to the safety information provided, N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . This means it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Mechanism of Action
Target of Action
N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is primarily used as an intermediate in the preparation of benzamides . These benzamides are known to be selective agonists for the angiotensin II AT2 receptor . The angiotensin II AT2 receptor plays a crucial role in cardiovascular function, and its activation can lead to vasodilation and reduction in blood pressure .
Mode of Action
As an intermediate in the synthesis of benzamides, it likely contributes to the structural features that enable these compounds to bind to and activate the angiotensin ii at2 receptor .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the angiotensin II AT2 receptor signaling pathway . Activation of this receptor can lead to various downstream effects, including vasodilation and anti-inflammatory responses .
Result of Action
The benzamides synthesized using this compound as an intermediate are known to act as selective angiotensin ii at2 receptor agonists . This suggests that the compound may contribute to the vasodilatory and anti-inflammatory effects observed upon activation of this receptor .
Properties
IUPAC Name |
3-bromo-N-tert-butyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGHIWXQPZQUHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428444 |
Source
|
Record name | 3-Bromo-N-tert-butyl-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-70-8 |
Source
|
Record name | 3-Bromo-N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850429-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-tert-butyl-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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